An In-Depth Technical Guide to 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
An In-Depth Technical Guide to 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline. As a molecule incorporating both a reactive 2-iodoaniline moiety and a biologically significant thiazole heterocycle, this compound represents a promising scaffold for the development of new therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a foundational understanding of this compound's characteristics based on the synthesis and properties of analogous structures.
Introduction and Rationale
The synthesis of novel chemical entities with potential pharmacological activity is a cornerstone of modern drug discovery. The molecule 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a prime example of a targeted design, wedding two key structural motifs: the 2-iodoaniline scaffold and a substituted thiazole.
The 2-iodoaniline portion serves as a versatile synthetic handle. The iodine atom, a large and polarizable halogen, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage functionalization of the molecule, a critical strategy in the exploration of structure-activity relationships (SAR). Furthermore, iodoanilines are key intermediates in the synthesis of a variety of pharmaceuticals, including antifungal agents and neuroprotective drugs[1].
The N-[1-(1,3-thiazol-2-yl)ethyl] substituent introduces a privileged heterocyclic scaffold. The 2-aminothiazole core and its derivatives are found in a wide array of clinically approved drugs and are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[2][3][4][5]. The thiazole ring system is adept at forming key interactions with biological targets, and its incorporation into the target molecule is a rational approach to imbuing it with potential therapeutic value[2][3][6].
This guide will, therefore, construct a detailed profile of 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, providing a solid foundation for its synthesis, characterization, and exploration in research and development.
Physicochemical and Predicted Properties
While empirical data for 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is not yet available in the literature, its core physicochemical properties can be reliably predicted based on its constituent parts and structurally similar molecules.
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₁H₁₂IN₃S | Assembled from a C₆H₄IN (2-iodoaniline) fragment and a C₅H₈N₂S (1-(1,3-thiazol-2-yl)ethylamine) fragment, with the loss of two hydrogen atoms upon N-C bond formation. |
| Molecular Weight | 357.20 g/mol | Based on the atomic weights of the constituent atoms in the molecular formula. |
| Appearance | Off-white to yellow or brown solid | 2-Iodoaniline is a yellow to brown crystalline solid[7]. Many N-alkylated anilines and thiazole derivatives are also solids at room temperature. |
| Melting Point | 60 - 80 °C | 2-Iodoaniline has a melting point of 55-58 °C[7][8]. N-alkylation may slightly increase or decrease this value depending on packing efficiency in the crystal lattice. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DCM, Ethyl Acetate, Toluene); Insoluble in water. | 2-Iodoaniline is soluble in various organic solvents and insoluble in water[7][9]. The addition of the larger organic substituent is expected to maintain this solubility profile. |
| LogP | ~3.5 - 4.5 | The XLogP3 of 2-iodoaniline is 2.3[10]. The addition of the ethyl-thiazole group will increase the lipophilicity. |
Proposed Synthesis and Experimental Protocol
The most logical and efficient route to synthesize 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is via a nucleophilic substitution reaction. This involves the N-alkylation of 2-iodoaniline with a suitable electrophile, specifically a 1-(1,3-thiazol-2-yl)ethyl halide. The synthesis can be envisioned as a two-stage process: first, the preparation of the alkylating agent, and second, the coupling reaction.
Synthesis of the Alkylating Agent: 2-(1-Chloroethyl)-1,3-thiazole
Step 1: Reduction of 2-acetylthiazole to 2-(1-hydroxyethyl)thiazole
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Rationale: The reduction of the ketone to a secondary alcohol provides the precursor for the subsequent halogenation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction or reaction with the thiazole ring.
Step 2: Conversion of 2-(1-hydroxyethyl)thiazole to 2-(1-chloroethyl)thiazole
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Rationale: The conversion of the secondary alcohol to an alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is an effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the workup. The reaction proceeds via an SNi mechanism, often with the addition of a base like pyridine to neutralize the generated HCl.
N-Alkylation of 2-Iodoaniline
The final step is the coupling of 2-iodoaniline with the prepared 2-(1-chloroethyl)-1,3-thiazole.
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Rationale: This is a standard SN2 reaction where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon bearing the chlorine atom[10]. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is preferred to solvate the cation of the base without deactivating the nucleophile through hydrogen bonding[11].
Detailed Experimental Protocol
Materials:
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2-Acetylthiazole
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
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Pyridine
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2-Iodoaniline
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of 2-(1-hydroxyethyl)thiazole:
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In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be used in the next step without further purification.
-
-
Synthesis of 2-(1-chloroethyl)-1,3-thiazole:
-
In a round-bottom flask under an inert atmosphere, dissolve the crude 2-(1-hydroxyethyl)thiazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. A small amount of pyridine (catalytic) can be added.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over ice water and neutralize with a saturated NaHCO₃ solution.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride. This product is likely to be unstable and should be used immediately in the next step.
-
-
Synthesis of 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline:
-
To a solution of 2-iodoaniline (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the crude 2-(1-chloroethyl)-1,3-thiazole (1.1 eq) in the same solvent dropwise.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove the solvent.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline.
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Workflow Visualization
Caption: Standard workflow for the safe handling of chemical reagents.
Conclusion
2-iodo-N-[1-(1,3-thiazol-2-yl)aniline is a novel compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry transformations. The combination of a reactive iodinated aniline and a biologically active thiazole moiety makes it an attractive target for further research and development. This technical guide provides a solid, albeit predictive, foundation for researchers to begin their exploration of this promising molecule.
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![Reaction scheme for the synthesis of 2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](https://i.imgur.com/8Qp4Z5b.png)
